molecular formula C9H13N3 B109604 1-吡啶-3-基-哌嗪 CAS No. 67980-77-2

1-吡啶-3-基-哌嗪

货号 B109604
CAS 编号: 67980-77-2
分子量: 163.22 g/mol
InChI 键: DNDJHEWLYGJJCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Pyridin-3-yl-piperazine is a chemical compound and a derivative of piperazine . It is an active structural component that is used as a building block to prepare various medicinally important active molecules . Some derivatives of this substance are known to act as potent and selective α 2 -adrenergic receptor antagonists .


Synthesis Analysis

The synthesis of 1-Pyridin-3-yl-piperazine and its derivatives involves various methods. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Another study discusses the synthesis and biological activities of pyrimidine-piperazine analogs .


Molecular Structure Analysis

The molecular structure of 1-Pyridin-3-yl-piperazine can be determined using various techniques such as X-ray diffraction and density functional theory (DFT) calculation . A study on piperazine and piperidine derivatives provides structural and molecular insights into these compounds .


Chemical Reactions Analysis

The chemical reactions involving 1-Pyridin-3-yl-piperazine are complex and can lead to the formation of various medicinally important active molecules . More research is needed to fully understand the chemical reactions of 1-Pyridin-3-yl-piperazine and its derivatives.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Pyridin-3-yl-piperazine can be determined using various techniques. For instance, the molecular weight of 1-Pyridin-3-yl-piperazine is 163.22 g/mol, and it has a topological polar surface area of 28.2 Ų .

科学研究应用

合成和药物化学

  • 新型化合物合成:1-(2-氟苯基)-3-(4-((吡啶-2-基)甲基)哌嗪-1-基)-1H-吲唑的合成,一种 1-吡啶-3-基-哌嗪的衍生物,证明了其在药物化学中的重要性。该化合物通过光谱分析高效合成和表征,突出了其在药物开发中的潜力 (Balaraju、Kalyani 和 Laxminarayana,2019).

  • 用于 CNS 疾病的可扩展合成:建立了一个可扩展且简便的过程来合成 N-(吡啶-4-基)哌嗪-1-甲酰胺盐酸盐,这是一种正在研究用于中枢神经系统疾病的 Rho 激酶抑制剂。这种新工艺以高纯度提供产品,并且可以扩大生产规模,表明该化合物在治疗应用中的重要性 (Wei 等,2016).

药理学和生物活性

  • 抗肿瘤活性:由两个吲哚系统形成的化合物,它们之间由吡啶或哌嗪隔开,包括 1-吡啶-3-基-哌嗪的衍生物,已显示出显着的抗肿瘤活性。吡啶衍生物明显比哌嗪衍生物更活跃,表明它们在癌症治疗中的潜力 (Andreani 等,2008).

  • 增强小鼠记忆力:4-取代哌嗪-1-基 2-[1-(吡啶-2-基)乙氧基]乙酰胺的合成及其对小鼠记忆力增强的作用表明这些化合物具有神经药理学意义。这项研究表明在治疗记忆相关疾病中具有潜在应用 (Li Ming-zhu,2008).

药物代谢和药代动力学

  • 抗精神病药的代谢:多巴胺 D(4)-选择性拮抗剂的代谢,例如 3-([4-(4-氯苯基)哌嗪-1-基]-甲基)-1H-吡咯-2, 3-β-吡啶,已在老鼠、猴子和人类中进行研究。了解此类化合物的代谢途径对于它们作为安全有效的抗精神病治疗的开发至关重要 (Zhang 等,2000).

安全和危害

The safety and hazards of 1-Pyridin-3-yl-piperazine are not fully known. It is recommended to handle this compound with care and use appropriate safety measures .

未来方向

The future directions in the research of 1-Pyridin-3-yl-piperazine and its derivatives involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is also needed to explore their potential applications in medicine and other fields .

属性

IUPAC Name

1-pyridin-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDJHEWLYGJJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331321
Record name 1-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-3-yl-piperazine

CAS RN

67980-77-2
Record name 1-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-3-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 100 ml RBF, 3-bromopyridine (1.220 mL, 12.66 mmol) was taken in xylenes (20 mL). To this was added tris(dibenzylideneacetone)dipalladium(0) (0.232 g, 0.25 mmol), tri-t-butylphosphine (10%wt in Hexane) (1.281 g, 0.63 mmol) and sodium tert-butoxide (1.825 g, 18.99 mmol). Then piperazine (6.54 g, 75.95 mmol) was added to RM and the RM was then heated at 130 °C for 5 hrs. The reaction was monitored by LCMS. It did not show formation of product. The RM was discarded.
Quantity
0.019 mol
Type
reagent
Reaction Step One
Quantity
0.02 L
Type
solvent
Reaction Step Two
Quantity
0.076 mol
Type
reactant
Reaction Step Three
Quantity
0.0127 mol
Type
reactant
Reaction Step Four
Quantity
0.000633 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 1.0 g (6.3 mmol) of 3-bromopyridine, 2.2 g (25 mmol) of piperazine, 16 mg of tris(dibenzylideneacetone)-dipalladium(0), 32 mg of (S)-(−)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl, 1.3 g (13.4 mmol) of sodium t-butoxide, and 50 ml of toluene was heated under reflux for 24 hours in a nitrogen atmosphere. The reaction mixture was diluted with water and extracted with chloroform. The combined organic layer was washed with a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was evaporated off, and the residue was purified by silica gel column chromatography using a 9:1 mixture of chloroform and methanol as a developing solvent to give 0.27 g (29%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
32 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
29%

Synthesis routes and methods III

Procedure details

A 200 ml Kjeldahl flask equipped with a cooling condenser and a thermometer was charged with a solution of 22 g of piperazine in 20 ml of o-xylene, a solution of 6.72 g of 3-bromopyridine in 20 ml of o-xylene and a solution of 5.66 g of NaOBut in 20 ml of o-xylene, and further with a solution of 48 mg of palladium acetate in 15 ml of o-xylene (the ratio of palladium atom/heterocyclic aromatic halide=0.5% by mole). The flask was flushed with nitrogen for about 20 minutes while the content was stirred, and 0.2 ml of tri-tert.-butylphosphine was added. Then the mixture was heated to 120° C., and maintained at that temperature for 3 hours with stirring. After completion of the reaction, the same treatment as employed in Example 1 was conducted to give colorless oily 1-(3-pyridyl)piperazine. The yield was 86% by mole.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
[Compound]
Name
heterocyclic aromatic halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
48 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyridin-3-yl-piperazine
Reactant of Route 2
Reactant of Route 2
1-Pyridin-3-yl-piperazine
Reactant of Route 3
Reactant of Route 3
1-Pyridin-3-yl-piperazine
Reactant of Route 4
Reactant of Route 4
1-Pyridin-3-yl-piperazine
Reactant of Route 5
Reactant of Route 5
1-Pyridin-3-yl-piperazine
Reactant of Route 6
Reactant of Route 6
1-Pyridin-3-yl-piperazine

Citations

For This Compound
22
Citations
TB Bach, AA Jensen, JG Petersen, TE Sørensen… - European Journal of …, 2015 - Elsevier
X-ray crystal structures of acetylcholine binding proteins (AChBPs) have revealed two different possible extensions to the classical ligand binding pocket known to accommodate …
Number of citations: 4 www.sciencedirect.com
EK Onyameh, BA Bricker, SVK Eyunni… - Bioorganic & medicinal …, 2021 - Elsevier
Dopamine (DA) and serotonin (5-HT) receptors are prime targets for the development of antipsychotics. The specific role of each receptor subtype to the pharmacological effects of …
Number of citations: 4 www.sciencedirect.com
S Reehana, K Sujana - International Journal of …, 2021 - search.ebscohost.com
Background: Palbociclib is anti-cancer drug which interacts with cyclindependent kinase. There are no methods repoRTed for the characterization of palbociclib together with …
Number of citations: 0 search.ebscohost.com
B Ghosh, T Antonio, B Gopishetty, M Reith… - Bioorganic & medicinal …, 2010 - Elsevier
Here we report a structure–activity relationship (SAR) study of analogues of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. Our SAR is focused …
Number of citations: 23 www.sciencedirect.com
K Audouze, EØ Nielsen, GM Olsen… - Journal of medicinal …, 2006 - ACS Publications
A new series of piperazines, diazepanes, diazocanes, diazabicyclononanes, and diazabicyclodecanes with affinity for the α 4 β 2 subtype of nicotinic acetylcholine receptors were …
Number of citations: 36 pubs.acs.org
CE Brotherton-Pleiss, MP Dillon, APDW Ford… - Bioorganic & medicinal …, 2010 - Elsevier
Despite the extensive literature describing the role of the ATP-gated P2X 3 receptors in a variety of physiological processes the potential of antagonists as therapeutic agents has been …
Number of citations: 54 www.sciencedirect.com
NA Meanwell, O Loiseleur - Journal of Agricultural and Food …, 2022 - ACS Publications
Applications of piperazine and homopiperazine in drug design are well-established, and these heterocycles have found use as both scaffolding and terminal elements and also as a …
Number of citations: 10 pubs.acs.org
AK Sahu, P Sengupta - Journal of Chromatography B, 2020 - Elsevier
The metabolic investigation in the drug discovery process is an imperative aspect for selection of drug candidates with excellent therapeutic efficacy and safety profile. Ribociclib (RIBO), …
Number of citations: 19 www.sciencedirect.com
S Yamaki, H Yamada, A Nagashima, M Kondo… - Bioorganic & Medicinal …, 2017 - Elsevier
Vascular adhesion protein-1 (VAP-1) is a promising therapeutic target for the treatment of diabetic nephropathy. Here, we conducted structural optimization of the glycine amide …
Number of citations: 4 www.sciencedirect.com
JJ Crawford, AR Johnson, DL Misner, LD Belmont… - 2018 - ACS Publications
Bruton’s tyrosine kinase (Btk) is a nonreceptor cytoplasmic tyrosine kinase involved in B-cell and myeloid cell activation, downstream of B-cell and Fcγ receptors, respectively. …
Number of citations: 198 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。